molecular formula C25H21FN2O5S B2554477 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902585-30-2

2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2554477
CAS No.: 902585-30-2
M. Wt: 480.51
InChI Key: SMWXZNAWMLCEQN-UHFFFAOYSA-N
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Description

This compound is a fluoro-substituted quinoline derivative featuring a 4-methylbenzenesulfonyl group at position 3 and an N-(3-methoxyphenyl)acetamide moiety at position 1 of the quinoline core. The 4-methylbenzenesulfonyl group may enhance metabolic stability, while the 3-methoxyphenyl acetamide could influence target binding affinity.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-6-9-20(10-7-16)34(31,32)23-14-28(22-11-8-17(26)12-21(22)25(23)30)15-24(29)27-18-4-3-5-19(13-18)33-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWXZNAWMLCEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactivity and Potential Reactions

The compound’s reactivity stems from its functional groups:

  • Acetamide group : Susceptible to hydrolysis or aminolysis under acidic/basic conditions.

  • Sulfonamide group : Stable under most conditions but may undergo nucleophilic substitution (e.g., with amines/thiols).

  • Quinoline ring : Prone to electrophilic substitution at positions 2, 3, or 8 due to aromatic electron deficiency .

Hydrolysis of Acetamide

The acetamide linkage can undergo hydrolysis to generate a free amine or carboxylic acid, depending on reaction conditions:

  • Acidic hydrolysis : Produces carboxylic acid and 3-methoxyphenylamine.

  • Basic hydrolysis : Generates carboxylate salt and amine.

Nucleophilic Substitution at Sulfonamide

The sulfonamide group may react with nucleophiles (e.g., Grignard reagents, amines) to form new bonds:
Ar-SO2-NH+NuAr-SO2-Nu+NH3\text{Ar-SO}_2\text{-NH} + \text{Nu}^- \rightarrow \text{Ar-SO}_2\text{-Nu} + \text{NH}_3

Electrophilic Substitution on Quinoline

The quinoline ring can undergo electrophilic substitution (e.g., nitration, alkylation) at reactive positions:

  • Nitration : Introduces nitro groups, enhancing electron-withdrawing effects.

  • Alkylation : Forms quaternary ammonium salts via alkyl halides.

Fluorine-Mediated Reactions

The fluorine atom at position 6 may influence reactivity through inductive effects, stabilizing adjacent electrophilic centers.

Research Findings and Challenges

  • Synthesis yields : Multi-step processes often require rigorous optimization to minimize side reactions.

  • Stability : The compound’s heterocyclic structure may exhibit photochemical or thermal degradation .

  • Biological activity : Structural analogs show antimicrobial and anticancer properties, suggesting potential for therapeutic development.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H21FN2O5SC_{25}H_{21}FN_{2}O_{5}S with a molecular weight of approximately 480.51 g/mol. The presence of functional groups such as sulfonamide, ketone, and methoxy enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant biological activity primarily due to its interaction with specific molecular targets. The quinoline structure is associated with various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures often show effectiveness against a range of pathogens.
  • Antitumor Effects : Studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus0.5 µg/mL
Example BEscherichia coli1 µg/mL

Antitumor Activity

Research has shown that compounds similar to 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the activation of caspases leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that enhance biological activity include:

  • Fluorine Substitution : Increases lipophilicity and potentially improves bioavailability.
  • Sulfonamide Group : Contributes to the inhibition of specific enzymatic pathways associated with tumor growth.

Synthesis and Retrosynthesis Analysis

Feasible Synthetic Routes

Utilizing databases like Reaxys and PISTACHIO can provide insights into one-step synthesis strategies, streamlining the process for obtaining this compound.

Case Studies

Recent studies have highlighted the potential applications of this compound in both antimicrobial and anticancer research. For instance:

  • Antimicrobial Study : A study demonstrated its effectiveness against resistant strains of bacteria, indicating potential for use in treating infections that are difficult to manage.
  • Cancer Research : Investigations into its effects on various cancer cell lines have shown promising results regarding its ability to induce cell death selectively in malignant cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in sulfonyl substituents, acetamide-linked aryl groups, and core modifications. Below is a detailed comparison:

Sulfonyl Group Modifications

  • Target Compound : 4-Methylbenzenesulfonyl at position 3.
  • Analog 1: 2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (CAS: 866808-72-2) Sulfonyl group: 4-Fluorobenzenesulfonyl. Acetamide aryl group: 2-Methylphenyl.
  • Analog 2: 2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (CAS: 866725-30-6) Sulfonyl group: Unsubstituted benzenesulfonyl. Acetamide aryl group: Same as target compound (3-methoxyphenyl).

Acetamide-Linked Aryl Group Variations

  • Analog 3: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Synthesized in EP3348550A1) Core structure: Benzothiazole instead of quinoline. Acetamide aryl group: 3-Methoxyphenyl (same as target compound). Key difference: The benzothiazole core may confer distinct electronic properties, affecting binding to targets like kinases or GPCRs .
  • Analog 4 : Goxalapladib (CAS: 412950-27-7)
    • Core structure: 1,8-Naphthyridine with a piperidinyl-trifluoromethylbiphenyl moiety.
    • Acetamide group: Linked to a complex aryl-alkyl chain.
    • Key difference: The naphthyridine core and extended substituents are optimized for atherosclerosis treatment, highlighting how core modifications dictate therapeutic applications .

Core Substitution Patterns

  • Analog 5: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Core modifications: 7-Chloro, 1-cyclopropyl, and carboxylate groups. Key difference: Additional substituents (e.g., cyclopropyl) may enhance membrane permeability or resistance to enzymatic degradation .

Research Implications and Gaps

  • Pharmacological Data: No direct bioactivity data for the target compound is provided in the evidence. Analog 2 (CAS: 866725-30-6) shares its acetamide group and core, suggesting possible similar targets, but further assays are needed .
  • Structural Insights : SHELX-based crystallography (e.g., ) could resolve conformational differences between sulfonyl-substituted analogs, aiding rational design.

Biological Activity

The compound 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. The presence of a quinoline core, along with various functional groups such as sulfonamide and acetamide, positions this compound as a candidate for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H23FN2O4SC_{26}H_{23}FN_2O_4S, with a molecular weight of approximately 478.5 g/mol. The structure can be broken down into key components:

  • Quinoline Core : Imparts significant biological activity.
  • Fluoro Group : Enhances lipophilicity and potentially influences pharmacokinetics.
  • Sulfonamide Group : Known for its role in various biological interactions.

Table 1: Structural Components

ComponentDescription
Quinoline CoreHeterocyclic aromatic structure
Fluoro GroupEnhances lipophilicity
Sulfonamide GroupInvolved in enzyme inhibition
Acetamide GroupContributes to overall activity

Antimicrobial Activity

Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Activity

In a study conducted on MCF-7 cells, the compound exhibited an IC50 value of approximately 13.3 µM, indicating significant cytotoxicity. This suggests that the compound may serve as a lead for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory activity is attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property can be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of This compound is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds like this often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Signaling Modulation : The compound may alter signaling pathways that lead to cell cycle arrest or apoptosis.
  • Receptor Interactions : Potential binding to various receptors involved in inflammatory responses or cancer progression.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Value (µM)Mechanism
AntimicrobialVarious bacteriaNot specifiedEnzyme inhibition
AnticancerMCF-7 cells13.3Apoptosis induction
Anti-inflammatoryPro-inflammatory cytokinesNot specifiedCOX inhibition

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via multi-step protocols involving sulfonylation, acetamide coupling, and cyclization. A general approach includes:

  • Step 1 : Sulfonylation of the quinoline core using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Acetamide coupling via nucleophilic substitution or amide bond formation with 3-methoxyaniline, using coupling agents like EDCI/HOBt .
  • Step 3 : Cyclization under acidic or thermal conditions to form the dihydroquinoline scaffold.

Q. Optimization strategies :

  • Vary reaction temperature (e.g., microwave-assisted synthesis for faster kinetics, as in ).
  • Adjust stoichiometry of sulfonylation reagents to minimize side products.
  • Monitor intermediates via TLC or HPLC to isolate pure products. Initial yields (~43% in ) can be improved by solvent selection (e.g., DMF for polar intermediates) and catalyst screening.

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluoroquinoline and methoxyphenyl groups), sulfonyl methyl (δ ~2.4 ppm), and acetamide carbonyl (δ ~170 ppm in 13C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Verify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.

Validation : Cross-check experimental data with computational predictions (e.g., PubChem or Gaussian-based simulations) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Use shake-flask method in DMSO, PBS, or ethanol. Measure via UV-Vis spectroscopy at λmax (quinoline derivatives typically absorb at ~260–300 nm) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure. Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can conflicting spectral or bioactivity data between studies be resolved?

  • Data reconciliation : Compare NMR shifts across solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent effects .
  • Bioactivity validation : Replicate assays under standardized conditions (e.g., cell line, incubation time). For inconsistent IC50 values, perform dose-response curves with positive controls (e.g., ’s reference standards).
  • Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm stereochemistry and conformation .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Fragment-based SAR : Synthesize analogs with modifications to the sulfonyl, methoxyphenyl, or fluoroquinoline moieties.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinase enzymes) .
  • Biological assays : Test analogs in parallel using cell viability (MTT assay) or enzyme inhibition (fluorescence-based kinetics) .

Q. How can environmental fate and degradation pathways be evaluated?

  • Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254–365 nm) or aqueous buffers at varying pH. Quantify degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC50) and bioaccumulation potential .

Q. What methodologies are effective for optimizing crystallization conditions?

  • Screen solvents : Use vapor diffusion (e.g., sitting-drop method) with polar (ethanol/water) and non-polar (hexane) mixtures.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.
  • Temperature gradients : Vary crystallization temps (4–50°C) to control nucleation rates .

Q. How can metabolic pathways and metabolite identification be studied?

  • In vitro models : Incubate with liver microsomes (human or rat) and analyze via UPLC-QTOF-MS for phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotopic labeling : Synthesize 14C-labeled analogs to track metabolic turnover in vivo .

Q. What strategies mitigate toxicity risks in early-stage development?

  • In vitro cytotoxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells using ATP-based luminescence assays .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • Therapeutic index : Compare IC50 (bioactivity) vs. LD50 (toxicity) to prioritize lead compounds .

Q. How should researchers design multi-variable experiments to assess biological efficacy?

  • Factorial design : Use a 2k factorial approach to test variables like concentration, pH, and temperature. For example:

    VariableLow (-1)High (+1)
    Conc.10 µM100 µM
    pH6.57.5
    Temp25°C37°C
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .

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